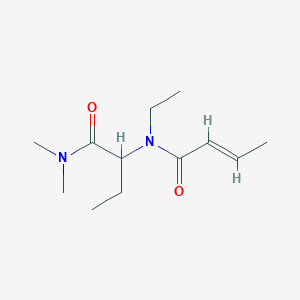

Crotetamide

概要

説明

Molecular Structure Analysis

The molecular structure of Crotetamide is represented by the formula C12H22N2O2 . The IUPAC Standard InChI is InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3/b9-6+ .Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water and organic solvents. Its molecular weight is 226.3153 g/mol . Its melting point is 106-108°C, and its boiling point is 335°C. This compound has a pKa of 7.08 and a log P value of 0.59.科学的研究の応用

Histamine Release and Blood Pressure Regulation

A study by Blom et al. (2004) developed a method to determine if hypotensive compounds, like the novel compound SC-372, cause histamine release, which can decrease blood pressure. This research is significant for understanding the role of compounds like Crotetamide in blood pressure regulation (Blom et al., 2004).

Histamine Pharmacology

Tiligada and Ennis (2018) reviewed the diverse roles of histamine in pharmacology, including its interaction with GPCRs (H1–4) and its relevance in allergy and gastrointestinal disorder treatments. This review provides a broader context for understanding compounds like this compound in histamine-related research (Tiligada & Ennis, 2018).

Hydrogel Membranes for Drug Delivery

Nagarjuna et al. (2016) investigated the use of Sodium Alginate/Karaya gum blend hydrogel membranes for controlled release of drugs. This study's findings on drug encapsulation and release mechanisms can be crucial for understanding how compounds like this compound might be effectively delivered (Nagarjuna et al., 2016).

Crocin's Protective Effects

Ghafarzadeh et al. (2019) explored crocin's protective effects against indomethacin-induced small intestinal ulcers. Their findings on crocin's antioxidant, anti-inflammatory, and anti-apoptotic mechanisms might offer insights into similar protective roles that this compound could play (Ghafarzadeh et al., 2019).

Safety and Hazards

作用機序

Target of Action

Crotetamide, also known as Crotethamide, is a component of the drug Prethcamide . It is known that prethcamide acts as a respiratory stimulant .

Mode of Action

It is known that prethcamide increases ventilation, primarily as a result of increased tidal volume, with minimal increases in respiratory rate .

Biochemical Pathways

Given its role as a component of prethcamide, it may be involved in pathways related to respiratory stimulation .

Result of Action

As a component of prethcamide, it is known to stimulate the respiratory system, leading to increased ventilation .

特性

IUPAC Name |

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAMUAYPDHUBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863702 | |

| Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6168-76-9 | |

| Record name | Crotethamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

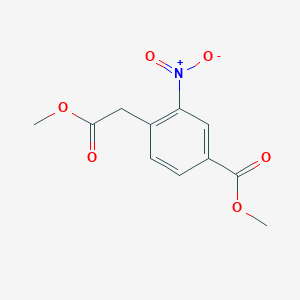

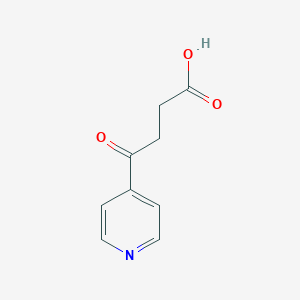

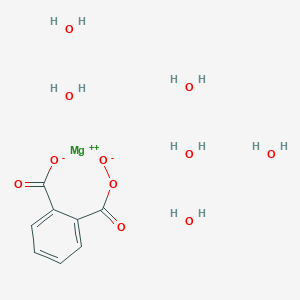

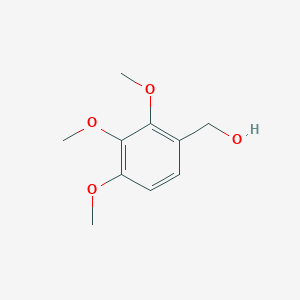

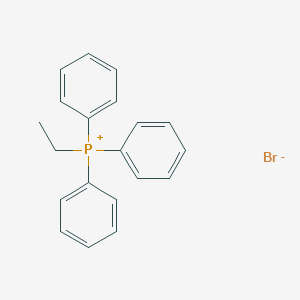

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the behavioral effects of Crotethamide in comparison to its combination with Cropropamide (Prethcamide)?

A: Crotethamide, like its counterpart Cropropamide (both components of Prethcamide), demonstrates an ability to increase motor activity in rats while simultaneously reducing lever-pressing rates in both fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. [] Both compounds also increase latency times in multiple CRF-discrimination schedules. [] Interestingly, while their effects on locomotor activity and FR/VI behaviors are additive, Crotethamide and Cropropamide exhibit potentiation when influencing latency times in the multiple schedule. [] This suggests a complex interaction between these two compounds.

Q2: Are there any antagonistic effects observed between Crotethamide and Cropropamide?

A: While Crotethamide and Cropropamide demonstrate synergistic effects on certain behaviors, a clear antagonistic relationship emerges in acute toxicity tests. [] This highlights the complexity of their interaction and the importance of considering the combined effects of these compounds.

Q3: What are the metabolic pathways of Crotethamide in humans?

A: Research indicates that Crotethamide, similar to Cropropamide, undergoes demethylation in the [(dimethylamino)-carbonyl]-propyl moiety as part of its metabolic process within the human body. [] This metabolic pathway leads to the formation of specific metabolites, which can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) from urinary extracts. [] Understanding these metabolic pathways is crucial for assessing the pharmacokinetic profile and potential drug interactions of Crotethamide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。